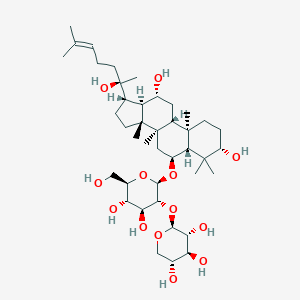

20(R)-Notoginsenoside R2

Description

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRVWPHRMMRQI-RFMRREALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

20(R)-Notoginsenoside R2: A Technical Guide on Source and Natural Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a rare, naturally occurring saponin isolated from Panax notoginseng (Burk.) F.H. Chen, a plant widely used in traditional Chinese medicine.[1][2][3][4] As a member of the protopanaxatriol (PPT) group of ginsenosides, this compound has garnered interest within the scientific community for its potential pharmacological activities. However, its characteristically low natural abundance presents significant challenges for research and development. This technical guide provides an in-depth overview of the sources, natural abundance, and methods for obtaining this compound, tailored for researchers and professionals in drug development.

Natural Sources and Abundance

The primary natural source of this compound is the plant Panax notoginseng, also known as Sanqi or Tianqi. While present in this plant, its concentration is notably low.

Quantitative analysis of ginsenosides in various Panax species and processed products has provided some insight into the abundance of this compound. A study utilizing UPLC-QTOF/MS analyzed different processed forms of Panax ginseng and found that this compound was not detected in white ginseng or tae-geuk ginseng. However, it was quantified in red ginseng and black ginseng, albeit at very low levels.

Table 1: Quantitative Data of this compound in Processed Panax ginseng

| Processed Product | Concentration (mg/g) |

| Red Ginseng | 0.01 ± 0.002[5] |

| Black Ginseng | 0.004 ± 0.002[5] |

It is important to note that the abundance of ginsenosides, including this compound, can vary significantly based on the plant part, age, cultivation conditions, and processing methods. The data above pertains to processed Panax ginseng, and the concentration in raw Panax notoginseng may differ. Generally, the concentration of protopanaxatriol-type ginsenosides, a class that includes notoginsenoside R2, in P. notoginseng is in the range of 2.0 to 40.0 mg/g.

Biosynthesis and Biotransformation

The low natural abundance of this compound has spurred research into alternative production methods, primarily focusing on the biotransformation of more abundant precursor ginsenosides.

General Ginsenoside Biosynthesis

Ginsenosides are synthesized via the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the triterpene backbone, dammarenediol-II. This backbone is then hydroxylated to form protopanaxatriol (PPT), the direct precursor to this compound. Subsequent glycosylation steps, catalyzed by various glycosyltransferases (GTs), lead to the diverse array of ginsenosides.

Biotransformation from Notoginsenoside R1

A more direct and efficient method to produce this compound is through the biotransformation of Notoginsenoside R1, a more abundant ginsenoside in P. notoginseng. This process typically involves the enzymatic hydrolysis of the glucose moiety at the C-20 position of Notoginsenoside R1.[6] This conversion can be achieved using specific microbial strains or isolated enzymes. For instance, Lactiplantibacillus plantarum S165 has been shown to transform Notoginsenoside R1 into a mixture of 20(S)- and this compound.[6]

Experimental Protocols

Extraction and Isolation from Panax notoginseng

The following is a representative protocol for the extraction and isolation of ginsenosides from P. notoginseng, which can be adapted for the specific isolation of this compound.

1. Sample Preparation:

-

Air-dry the roots of Panax notoginseng.

-

Grind the dried roots into a fine powder (e.g., 40-60 mesh).

2. Extraction:

-

Macerate the powdered plant material in 70-80% ethanol at room temperature for 24 hours.

-

Perform ultrasonic-assisted extraction for 30-60 minutes to enhance efficiency.

-

Filter the extract and repeat the extraction process on the residue 2-3 times.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101 or AB-8).[7]

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the ginsenosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing this compound using a C18 reverse-phase column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Monitor the elution at 203 nm and collect the peak corresponding to this compound.

-

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Biotransformation of Notoginsenoside R1

This protocol outlines the general steps for the microbial transformation of Notoginsenoside R1.

1. Microorganism Culture:

-

Culture a suitable microorganism (e.g., Lactiplantibacillus plantarum S165) in an appropriate liquid medium at its optimal growth temperature (e.g., 37°C).

2. Biotransformation Reaction:

-

Add a solution of Notoginsenoside R1 to the microbial culture.

-

Incubate the mixture under controlled conditions (temperature, pH, agitation) for a specified period (e.g., several days).

3. Extraction of Transformation Products:

-

After the incubation period, stop the reaction and centrifuge the culture to separate the microbial cells.

-

Extract the supernatant with an organic solvent such as n-butanol.

-

Concentrate the organic phase to obtain the crude transformation product.

4. Purification and Analysis:

-

Purify the crude product using chromatographic techniques as described in the isolation protocol above (e.g., preparative HPLC).

-

Analyze the products using HPLC, MS, and NMR to identify and quantify this compound.

Conclusion

This compound is a ginsenoside of significant interest with a very low natural abundance in its primary source, Panax notoginseng. This technical guide has summarized the available quantitative data, highlighting the need for more research into its concentration in raw plant materials. The challenges of direct isolation have led to the development of biotransformation methods from more abundant precursors like Notoginsenoside R1, offering a promising avenue for obtaining this compound for further research and potential therapeutic applications. The provided experimental workflows serve as a foundational guide for researchers aiming to work with this rare and potentially valuable natural product.

References

- 1. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108126000B - Method for extracting and preparing panax notoginseng saponins from fresh panax notoginseng - Google Patents [patents.google.com]

Isolating 20(R)-Notoginsenoside R2 from Panax notoginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for isolating 20(R)-Notoginsenoside R2 from Panax notoginseng. Due to its low natural abundance, direct extraction and isolation of this compound is challenging. The primary and most effective method for obtaining this compound is through the biotransformation of the more abundant precursor, Notoginsenoside R1. This guide focuses on a detailed protocol for this biotransformation, followed by purification and separation techniques.

Overview of Isolation Strategies

The isolation of this compound from Panax notoginseng is primarily achieved through a multi-step process that begins with the extraction of total saponins, followed by the biotransformation of Notoginsenoside R1 to yield a mixture of 20(S)- and this compound epimers. Subsequent chromatographic techniques are then employed to separate these epimers and purify the target compound.

Experimental Protocols

Extraction of Total Panax Notoginseng Saponins (PNS)

The initial step involves the extraction of total saponins from the dried roots of Panax notoginseng.

Protocol:

-

Preparation of Plant Material: Clean and slice 10.0 kg of fresh Panax notoginseng medicinal materials. The material can be air-dried or oven-dried.

-

Solvent Extraction: Extract the sliced material with a 75% v/v ethanol solution.

-

Ethanol Recovery: Recover the ethanol from the extractive solution.

-

Dilution and Filtration: Add water to the concentrated extract to a volume six times the weight of the original plant material. Dilute until no obvious oily substance floats and filter to obtain a clear aqueous solution.

-

Macroporous Resin Adsorption: Pass the clear solution through a D101 macroporous adsorption resin column.

-

Washing: Wash the column with a water solution at a pH of 4-6.

-

Elution: Elute the saponins from the resin using a 40-80% v/v ethanol solution.

-

Final Product: Collect the eluate, recover the ethanol, and concentrate under reduced pressure to dryness to obtain the total Panax notoginseng saponins (PNS) as a white powder.[1]

Biotransformation of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2

This protocol utilizes Lactiplantibacillus plantarum S165 for the conversion of Notoginsenoside R1 to a mixture of its 20(S) and 20(R) epimers.[2]

Protocol:

-

Fermentation Medium Preparation: Prepare a 1000 mL fermentation medium consisting of 30 g glucose and 10 g yeast extract in a 2000 mL flask. Sterilize by incubating at 121°C for 15 minutes.

-

Substrate Addition: After cooling to room temperature, add 1 g of Notoginsenoside R1 to the fermentation medium and filter through a 0.22 μm filter.

-

Inoculation: Inoculate the medium with a prepared Lactiplantibacillus plantarum S165 strain to an initial viable bacteria count of 1.0 × 10⁷ CFU mL⁻¹.

-

Fermentation: Incubate the culture at 37°C for 21 days.

-

Extraction of Biotransformation Products: After fermentation, extract the broth three times with an equal volume of n-butanol.

-

Concentration: Combine the n-butanol fractions and evaporate to dryness under reduced pressure.

Purification of 20(S/R)-Notoginsenoside R2

The crude extract from the biotransformation is then purified to isolate the mixture of 20(S/R)-Notoginsenoside R2.[2]

Protocol:

-

Macroporous Resin Chromatography:

-

Resin: D101 macroporous resin.

-

Column Loading: Load the dried extract onto the column.

-

Elution Gradient: Elute with a stepwise gradient of ethanol in water: 0%, 30%, 50%, 70%, and 90%.

-

Flow Rate: Maintain a flow rate of 0.4 BV h⁻¹.

-

Elution Volume: Use 5 BV (Bed Volumes) for each gradient step.

-

-

Fraction Collection and Concentration: Collect the 50% ethanol fraction, which is rich in the target notoginsenosides.

-

Lyophilization: Concentrate the collected fraction under vacuum and then lyophilize to obtain a powdered mixture of 20(S)- and this compound.

Separation of this compound Epimer

The separation of the 20(R) and 20(S) epimers requires high-resolution chromatographic techniques. While a specific protocol for separating Notoginsenoside R2 epimers is not detailed in the provided search results, preparative High-Performance Liquid Chromatography (prep-HPLC) is the standard method for such separations. The following is a general approach based on methods used for other ginsenoside isomers.[3][4]

General Protocol (Hypothetical):

-

Column: A reversed-phase C18 column is typically used for ginsenoside separation.

-

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile and water, is commonly employed.

-

Detection: UV detection at a wavelength of around 203 nm is suitable for saponins.

-

Fraction Collection: Collect fractions corresponding to the resolved peaks of the 20(R) and 20(S) epimers.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation

Table 1: Quantitative Data from Biotransformation of Notoginsenoside R1

| Parameter | Value | Reference |

| Starting amount of Notoginsenoside R1 | 1 g | [2] |

| Yield of 20(S/R)-Notoginsenoside R2 mixture | 828.53 mg | [2] |

| Conversion Yield | 82.85% | [2] |

| Purity of Biotransformation Product | 99.99% | [2] |

Table 2: General Chromatographic Conditions for Saponin Purification from Panax notoginseng

| Chromatographic Method | Stationary Phase | Mobile Phase | Elution Mode | Reference |

| Macroporous Resin Chromatography | D101 Macroporous Resin | Water, Ethanol (0% to 100%) | Gradient | [2] |

| Silica Gel Column Chromatography | Silica Gel | Dichloromethane, Methanol | Gradient | |

| Reversed-Phase C18 Chromatography | Rp-C18 | Methanol, Water | Gradient | |

| Semi-preparative HPLC | C18 | Methanol, Water | Gradient |

Visualizations

Experimental Workflows

Caption: Workflow for the extraction of total saponins from Panax notoginseng.

Caption: Workflow for biotransformation of Notoginsenoside R1 and purification of this compound.

Signaling Pathway

The biotransformation product, 20(S/R)-Notoginsenoside R2, has been shown to promote apoptosis in H22 hepatoma cells by blocking the PI3K/AKT/mTOR signaling pathway.[2]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 20(S/R)-Notoginsenoside R2.

Conclusion

The isolation of this compound from Panax notoginseng is most effectively achieved through a biotransformation-centric approach. By converting the more abundant Notoginsenoside R1 using microbial fermentation, a significant yield of a mixture of 20(S) and 20(R) epimers can be obtained. Subsequent purification using macroporous resin chromatography followed by preparative HPLC for epimer separation provides a viable pathway for obtaining pure this compound for research and drug development purposes. This guide provides the foundational protocols and data to assist researchers in this endeavor.

References

- 1. Cordyceps sinensis -mediated biotransformation of notoginsenoside R1 into 25-OH-20( S / R )-R2 with elevated cardioprotective effect against DOX-induc ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01470J [pubs.rsc.org]

- 2. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 20(R)-Notoginsenoside R2: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a rare, naturally occurring dammarane-type triterpenoid saponin isolated from Panax notoginseng. As a stereoisomer of the more common 20(S)-Notoginsenoside R2, this compound has garnered significant interest in the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound possesses a tetracyclic triterpene aglycone core, known as protopanaxatriol, glycosidically linked to a disaccharide moiety at the C-6 hydroxyl group. The stereochemistry at the C-20 position is a defining feature, distinguishing it from its 20(S) epimer.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C41H70O13 | [1][2] |

| Molecular Weight | 771.0 g/mol | [1][2] |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | [1] |

| CAS Number | 948046-15-9 | [1] |

| Boiling Point (Predicted) | 878.7 ± 65.0 °C | [3][4] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Stereochemistry

The stereochemistry at the C-20 position significantly influences the biological activity of notoginsenosides. The (R) configuration in this compound results in a different spatial arrangement of the side chain compared to its 20(S) counterpart. This difference can be clearly distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by observing the chemical shifts of the carbon atoms in the vicinity of the chiral center.

Key 13C-NMR Chemical Shift Differences between 20(S) and 20(R) Epimers

The most significant differences in 13C-NMR chemical shifts between the 20(S) and 20(R) epimers of notoginsenoside R2 are observed for carbons C-17, C-21, and C-22.

| Carbon Atom | 20(S)-Notoginsenoside R2 (δ, ppm) | This compound (δ, ppm) |

| C-17 | 51.5 | 50.8 |

| C-21 | 22.7 | 26.8 |

| C-22 | 35.5 | 35.8 |

Data obtained in Pyridine-d5

Spectroscopic Data

1H and 13C-NMR Data for 20(R)-Ginsenoside Rg2 (a closely related compound)

Aglycone

| Position | 13C (δ, ppm) | 1H (δ, ppm, J in Hz) |

| 1 | 39.1 | 0.95 (m), 1.88 (m) |

| 2 | 28.2 | 1.95 (m) |

| 3 | 78.0 | 3.30 (dd, 11.5, 4.5) |

| 4 | 39.8 | - |

| 5 | 56.5 | 0.85 (d, 11.0) |

| 6 | 18.3 | 1.50 (m), 1.62 (m) |

| 7 | 35.2 | 1.40 (m), 1.98 (m) |

| 8 | 40.1 | - |

| 9 | 50.3 | 1.85 (m) |

| 10 | 37.1 | - |

| 11 | 30.8 | 1.55 (m) |

| 12 | 70.8 | 3.65 (dd, 11.0, 5.0) |

| 13 | 49.3 | 2.25 (m) |

| 14 | 51.5 | - |

| 15 | 31.5 | 1.70 (m), 2.05 (m) |

| 16 | 26.8 | 1.80 (m), 2.30 (m) |

| 17 | 50.8 | 2.45 (m) |

| 18 | 16.2 | 0.95 (s) |

| 19 | 17.2 | 1.05 (s) |

| 20 | 73.2 | - |

| 21 | 26.8 | 1.60 (s) |

| 22 | 35.8 | 2.10 (m), 2.40 (m) |

| 23 | 22.9 | 1.85 (m) |

| 24 | 126.2 | 5.30 (t, 7.0) |

| 25 | 131.2 | - |

| 26 | 25.8 | 1.70 (s) |

| 27 | 17.8 | 1.65 (s) |

| 28 | 28.3 | 1.00 (s) |

| 29 | 16.5 | 0.82 (s) |

| 30 | 17.5 | 0.98 (s) |

Sugar Moieties (at C-6)

| Position | 13C (δ, ppm) | 1H (δ, ppm, J in Hz) |

| Glc-1' | 106.8 | 4.88 (d, 7.5) |

| Glc-2' | 83.8 | 4.15 (m) |

| Glc-3' | 78.1 | 4.28 (m) |

| Glc-4' | 71.8 | 4.25 (m) |

| Glc-5' | 78.2 | 3.95 (m) |

| Glc-6' | 62.9 | 4.20 (m), 4.35 (m) |

| Xyl-1'' | 106.2 | 5.25 (d, 7.5) |

| Xyl-2'' | 75.2 | 4.05 (m) |

| Xyl-3'' | 78.5 | 4.18 (m) |

| Xyl-4'' | 71.0 | 4.15 (m) |

| Xyl-5'' | 67.2 | 3.80 (m), 4.25 (m) |

Reference data for a related compound; solvent and specific experimental conditions may lead to variations.

Mass Spectrometry

Mass spectrometry data for Notoginsenoside R2 reveals a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M+H]+ | 771.4862 |

| [M-H]- | 769.4756 |

UV and IR Spectroscopy

Specific UV and IR spectral data for pure this compound are not widely published. However, based on its structure:

-

UV Spectroscopy : As a dammarane-type saponin lacking a chromophore, it is expected to have weak UV absorption, with potential end absorption below 210 nm.

-

IR Spectroscopy : The IR spectrum would be characterized by strong, broad absorption bands for hydroxyl (-OH) groups around 3400 cm⁻¹, C-H stretching vibrations around 2900 cm⁻¹, and C-O stretching vibrations in the region of 1000-1200 cm⁻¹.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of ginsenosides, which can be adapted for this compound.

Caption: General workflow for the isolation and purification of Notoginsenoside R2.

-

Extraction : Air-dried and powdered Panax notoginseng is extracted with methanol using ultrasonication. The solvent is then removed under vacuum to yield a crude extract.

-

Column Chromatography : The crude extract is subjected to Diaion HP-20 macroporous resin column chromatography, eluting with a gradient of water and methanol to remove highly polar compounds.

-

Solid Phase Extraction (SPE) : The fraction enriched with less polar ginsenosides is further purified using SPE.

-

Semi-preparative HPLC : Final purification to isolate this compound is achieved using a C18 semi-preparative HPLC column with a mobile phase of acetonitrile and water.

-

Structure Elucidation : The structure of the purified compound is confirmed using NMR and mass spectrometry.

Biotransformation of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2

This protocol describes the bioconversion of Notoginsenoside R1 into a mixture of 20(S) and this compound.

-

Medium Preparation : A fermentation medium containing glucose and yeast extract is prepared and autoclaved.

-

Substrate Addition : Notoginsenoside R1 is added to the cooled, sterile medium.

-

Inoculation : The medium is inoculated with a culture of Lactiplantibacillus plantarum S165.

-

Fermentation : The culture is incubated at 37°C for an extended period (e.g., 21 days).

-

Product Identification : The conversion of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2 is monitored and the final products are identified using HPLC, UPLC-MS/MS, and NMR.

Biological Activity and Signaling Pathways

This compound, often in combination with its 20(S) epimer, has been shown to exhibit significant biological activities, including anti-cancer and neuroprotective effects.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

20(S/R)-Notoginsenoside R2 has been demonstrated to induce apoptosis in H22 hepatoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.

Modulation of the miR-27a/SOX8/β-catenin Axis

In neuronal cells, Notoginsenoside R2 has been shown to reduce Aβ-induced apoptosis and inflammation by modulating the miR-27a/SOX8/β-catenin signaling axis.

Caption: Modulation of the miR-27a/SOX8/β-catenin axis by Notoginsenoside R2.

Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis

-

Cell Culture and Treatment : Culture cells (e.g., H22 hepatoma cells) and treat with varying concentrations of 20(S/R)-Notoginsenoside R2 for a specified time.

-

Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein.

-

Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a fascinating natural product with a unique stereochemical configuration that imparts distinct biological properties. This guide provides a foundational understanding of its chemical structure, physicochemical characteristics, and spectroscopic data. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers investigating the therapeutic potential of this and related compounds. Further research into the specific activities of the pure 20(R) epimer is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

Unveiling the Anti-Cancer Potential of 20(R)-Notoginsenoside R2: A Technical Guide

Introduction

20(R)-Notoginsenoside R2, a rare saponin isolated from Panax notoginseng, is emerging as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer properties, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Anti-Cancer Mechanisms

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key signaling pathways that govern cancer cell proliferation and survival.

1. Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. The apoptotic cascade is a crucial mechanism for eliminating malignant cells. Studies have indicated that this compound can trigger both intrinsic and extrinsic apoptotic pathways. In H22 hepatoma cells, treatment with a mixture of 20(S/R)-Notoginsenoside R2 led to a significant increase in apoptosis. While the specific contribution of the 20(R) isomer was not delineated in this study, it is a key component of the active mixture.

2. Cell Cycle Arrest

The ability to control cell cycle progression is a hallmark of cancer. This compound has been observed to interfere with this process, causing cancer cells to arrest at specific checkpoints, thereby preventing their proliferation. For instance, the structurally similar ginsenoside 20(R)-G-Rh2 has been shown to induce cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines.[1]

3. Modulation of Signaling Pathways

The anti-cancer activity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways. A key target is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Treatment of H22 hepatoma cells with 20(S/R)-Notoginsenoside R2 resulted in a significant reduction in the phosphorylation of PI3K, AKT, and mTOR, indicating a blockade of this crucial survival pathway.[2][3]

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of this compound and its closely related analogs.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| 20(S/R)-Notoginsenoside R2 | H22 (Hepatoma) | CCK-8 | 65.91 µg/mL | 24 h | [2] |

| 20(R)-Ginsenoside Rh2 | NCI-H460 (NSCLC) | CCK-8 | 368.32 ± 91.28 µg/mL | 72 h | [1] |

Table 2: Induction of Apoptosis

| Compound | Cell Line | Assay | Apoptosis Rate (%) | Concentration | Treatment Duration | Reference |

| 20(S/R)-Notoginsenoside R2 | H22 (Hepatoma) | TUNEL | 25.03 ± 1.31 | 50 µg/mL | 24 h | [3] |

| 20(S/R)-Notoginsenoside R2 | H22 (Hepatoma) | TUNEL | 60.10 ± 1.48 | 100 µg/mL | 24 h | [3] |

| 20(R)-Ginsenoside Rh2 | H22 (Hepatoma) | TUNEL | 3.87 | Not Specified | Not Specified | [4] |

Table 3: In Vivo Anti-Tumor Activity

| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Tumor Inhibition Rate (%) | Reference |

| 20(R)-Ginsenoside Rh2 | H22-bearing mice | Hepatocellular Carcinoma | Not Specified | Not Specified | 46.8 | [4] |

| 20(R)-Ginsenoside Rg3 | B16-BL6 melanoma model | Melanoma | Intravenous | 100 µ g/mouse | Significant decrease in lung metastasis | [5] |

| 20(R)-Ginsenoside Rg3 | B16-BL6 melanoma model | Melanoma | Oral | 100-1000 µ g/mouse | Significant decrease in lung metastasis | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

1. Cell Viability Assay (CCK-8)

-

Cell Seeding: Cancer cells (e.g., H22, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or the compound of interest for a specified duration (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: Following treatment, CCK-8 solution is added to each well and incubated for a defined period.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.[2][1]

2. Apoptosis Assay (TUNEL)

-

Cell Culture and Treatment: Cells are cultured on coverslips in a 24-well plate and treated with the test compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

TUNEL Staining: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, to label the fragmented DNA of apoptotic cells.

-

Counterstaining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Microscopy: The stained cells are visualized and imaged using a fluorescence microscope.

-

Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled cells relative to the total number of cells.[3]

3. Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software.[2][3]

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

This compound demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit the PI3K/AKT/mTOR signaling pathway highlights its multifaceted mechanism of action. While much of the current research has been conducted on mixtures of stereoisomers or closely related ginsenosides, the available data strongly suggests that the 20(R) configuration contributes significantly to the observed anti-tumor activity. Further research focusing specifically on the 20(R) isomer is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel cancer therapeutic.

References

- 1. phcog.com [phcog.com]

- 2. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lac ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06029B [pubs.rsc.org]

- 4. Antitumoral Activity of (20R)- and (20S)-Ginsenoside Rh2 on Transplanted Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of tumor metastasis in mice by saponins, ginsenoside-Rb2, 20(R)- and 20(S)-ginsenoside-Rg3, of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

20(R)-Notoginsenoside R2: An Inhibitor of Angiogenesis

An In-depth Technical Guide on the Anti-Angiogenic Effects of 20(R)-Notoginsenoside R2

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound (NGR2) on angiogenesis. NGR2, a prominent active saponin isolated from Panax notoginseng, has demonstrated significant anti-angiogenic properties in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NGR2 in diseases characterized by pathological angiogenesis.

Core Findings: Inhibition of Angiogenesis via the Rap1GAP/PI3K/Akt Signaling Pathway

Recent research has elucidated that this compound exerts its anti-angiogenic effects by inducing microvascular injuries and inhibiting key processes in endothelial cells. The primary mechanism of action involves the blockade of the Rap1GAP/PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3]

In vitro studies using primary human umbilical vein endothelial cells (pHUVECs) have shown that NGR2 significantly reduces cell viability, proliferation, and the formation of capillary-like structures (tube formation).[1][2] Furthermore, NGR2 treatment was found to enhance intracellular glycolysis in pHUVECs.[1][2] In vivo experiments in rat models have corroborated these findings, demonstrating that administration of NGR2 leads to inflammatory injuries in the colonic mucosa and microvessels, along with increased vascular permeability.[1][2]

The inhibitory effect of NGR2 on angiogenesis appears to be analogous to that of a PI3K inhibitor, as it was shown to decrease the expression of phospho-Akt.[1] The anti-angiogenic effects of NGR2 could be reversed by down-regulating the expression of Rap1GAP in pHUVECs, further solidifying the role of the Rap1GAP/PI3K/Akt signaling pathway in NGR2's mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on angiogenesis.

Table 1: In Vitro Effects of NGR2 on Primary Human Umbilical Vein Endothelial Cells (pHUVECs)

| Parameter | Treatment Group | Result | Fold Change/Percentage |

| Cell Viability | NGR2 | Decreased | Dose-dependent reduction |

| Cell Proliferation | NGR2 | Inhibited | Significant inhibition |

| Tube Formation | NGR2 | Reduced | Significant reduction |

| Intracellular Glycolysis | NGR2 | Enhanced | Increased pyruvate and lactic acid |

| p-Akt Expression | NGR2 | Decreased | Significant reduction |

Data synthesized from studies investigating the impact of NGR2 on pHUVEC functions.[1][2]

Table 2: In Vivo Effects of NGR2 in a Rat Model

| Parameter | Treatment Group | Result | Observation |

| Colonic Mucosa | NGR2 | Inflammatory Injuries | Significant induction of injuries |

| Microvessels | NGR2 | Inflammatory Injuries | Significant induction of injuries |

| Mucosal Permeability | NGR2 | Increased | Dose-dependent increase |

| Vascular Permeability | NGR2 | Increased | Dose-dependent increase |

| Serum VEGFA165/VEGFA121 Ratio | NGR2 | Increased | Correlated with increased permeability |

| Rap1GAP Protein Expression | NGR2 | Increased | Significantly higher in treatment groups |

| TSP1 Protein Expression | NGR2 | Increased | Significantly higher in treatment groups |

Data compiled from in vivo studies assessing the physiological effects of NGR2 administration in rats.[1][2]

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

-

Primary Human Umbilical Vein Endothelial Cells (pHUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (various concentrations)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest pHUVECs and resuspend them in endothelial cell growth medium at a concentration of 1.5-3 x 10^5 cells/mL.

-

Treatment: Add this compound to the cell suspension at the desired final concentrations.

-

Incubation: Gently add 150 µL of the cell suspension containing the treatment to each matrix-coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate imaging software.

In Vivo Rat Model of Angiogenesis

This protocol describes the in vivo assessment of NGR2's effects on microvasculature.

Animal Model:

-

Sprague-Dawley rats

Treatment:

-

This compound was administered to rats by intragastric administration for 7 consecutive days at varying doses (e.g., low, medium, high). A control group received a vehicle.

Assessments:

-

Histopathology: At the end of the treatment period, colon tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to observe and evaluate colonic histopathology and microvessel density (MVD) under a microscope.

-

Vascular Permeability: Vascular permeability was evaluated by measuring the vascular leakage of Evans blue dye. Evans blue was injected intravenously, and after a specific circulation time, the dye was extracted from the colon tissue and quantified spectrophotometrically.

-

Mucosal Permeability: Colonic mucosal permeability was assessed by measuring the transmittance of FD-4 (fluorescein isothiocyanate-dextran 4 kDa).

-

Protein Expression Analysis: Colon tissue samples were homogenized, and protein lysates were prepared. The expression levels of key proteins such as Rap1GAP, TSP1, VEGFR2, and phosphorylated VEGFR2 were determined by Western blotting.

-

Serum Cytokine and Growth Factor Analysis: Blood samples were collected, and serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), anti-inflammatory cytokines (e.g., IL-4, IL-10), and VEGF isoforms (VEGFA165, VEGFA121) were measured using ELISA kits.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: NGR2 inhibits angiogenesis by activating Rap1GAP, which in turn inhibits the PI3K/Akt pathway.

Caption: Workflow for in vitro evaluation of NGR2's anti-angiogenic effects on endothelial cells.

Caption: Experimental workflow for the in vivo assessment of NGR2's effects on angiogenesis in a rat model.

References

- 1. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - Tao - Annals of Translational Medicine [atm.amegroups.org]

- 3. researchgate.net [researchgate.net]

Pharmacological Profile of 20(R)-Notoginsenoside R2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Panax notoginseng. As a stereoisomer of Notoginsenoside R2, the spatial arrangement of the hydroxyl group at the C-20 position distinguishes it from its 20(S) counterpart. This structural nuance is critical as it can significantly influence the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. The document details the underlying mechanisms of action, summarizes quantitative data, and provides insights into the experimental methodologies used to elucidate its pharmacological profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄₁H₇₀O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 770.99 g/mol | --INVALID-LINK-- |

| CAS Number | 948046-15-9 | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |

Pharmacological Activities and Mechanisms of Action

Current research, primarily conducted on a mixture of 20(S) and 20(R) epimers or without specifying the stereoisomer, indicates that Notoginsenoside R2 possesses significant therapeutic potential across various disease models.

Anti-Cancer Activity

Notoginsenoside R2 has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cell lines.

Quantitative Data:

| Cell Line | Assay | Parameter | Value | Compound | Source |

| H22 Hepatoma Cells | CCK-8 | IC₅₀ | 65.91 µg/mL | 20(S/R)-Notoginsenoside R2 | [1] |

| pHUVECs | Cell Viability | IC₅₀ | 25.94 nM | Notoginsenoside R2 | [2] |

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

Studies on a 20(S/R) mixture of Notoginsenoside R2 have shown that it inhibits the proliferation of H22 hepatoma cells and induces apoptosis by blocking the PI3K/AKT/mTOR signaling pathway.[1] Treatment with the mixture resulted in a significant reduction in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[1]

Neuroprotective Effects

Notoginsenoside R2 has shown promise in ameliorating neuronal damage and cognitive deficits in models of neurodegenerative diseases.

Mechanism of Action: miR-27a/SOX8/β-catenin Signaling Pathway

In a model of Alzheimer's disease, Notoginsenoside R2 (stereochemistry not specified) was found to reduce Aβ25-35-induced neuronal apoptosis and inflammation.[3][4] The underlying mechanism involves the downregulation of miR-27a, which in turn leads to the upregulation of its target, SOX8.[3][4] Increased SOX8 expression subsequently activates the β-catenin signaling pathway, leading to the suppression of apoptosis and neuroinflammation.[3][4]

Anti-Angiogenic and Pro-Inflammatory Effects on Colonic Microvasculature

Interestingly, one study reported that Notoginsenoside R2 (stereochemistry not specified) can induce colonic microvascular injuries.[2]

Mechanism of Action: Rap1GAP/PI3K/Akt Signaling Pathway

This study suggests that Notoginsenoside R2 blocks the Rap1GAP/PI3K/Akt signaling pathway, leading to induced inflammatory injuries in the colonic mucosa and microvessels.[2][5]

Pharmacokinetic Profile

Detailed pharmacokinetic data specifically for this compound is limited. However, general information on the metabolism of ginsenosides provides some insights.

Metabolism:

The metabolism of ginsenosides, including Notoginsenoside R1 (the precursor to R2), primarily occurs in the gastrointestinal tract through deglycosylation by gut microbiota.[6] Notoginsenoside R1 can be metabolized to 20(S)- and this compound.[1] It is generally accepted that a lower number of sugar moieties is associated with increased bioactivity and bioavailability.

Interaction with Drug Transporters:

Studies on the related compound, ginsenoside Rh2, have shown stereoselective effects on P-glycoprotein (P-gp), an important drug efflux transporter. While 20(S)-Rh2 is a potent P-gp inhibitor, 20(R)-Rh2 exhibited a more complex, dose-dependent effect on P-gp.[7][8] This suggests that the stereochemistry at the C-20 position can significantly impact interactions with drug transporters, which would, in turn, affect the absorption, distribution, and excretion of the compound. Further studies are needed to specifically characterize the interaction of this compound with P-gp and other transporters.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of this compound on cell proliferation and viability.

Workflow:

Detailed Steps:

-

Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Workflow:

Detailed Steps:

-

Culture and treat cells with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

-

Counterstain the nuclei with a fluorescent dye such as DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis

Western blotting is employed to detect changes in the expression and phosphorylation levels of specific proteins in signaling pathways.

Workflow:

Detailed Steps:

-

Lyse cells treated with this compound to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer and neuroprotective potential in preclinical studies. Its mechanisms of action appear to involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and miR-27a/SOX8/β-catenin. However, a significant portion of the existing research has been conducted on a mixture of 20(S) and 20(R) epimers. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Stereospecific Synthesis and Isolation: Developing efficient methods to obtain pure this compound is crucial for accurate pharmacological evaluation.

-

Head-to-Head Comparison with 20(S) Epimer: Conducting direct comparative studies between the 20(R) and 20(S) epimers is essential to delineate their distinct pharmacological profiles and mechanisms of action.

-

In-depth Pharmacokinetic Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of pure this compound is necessary to understand its bioavailability and disposition in vivo.

-

Target Identification and Validation: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action and facilitate the development of more targeted therapies.

-

In Vivo Efficacy and Safety Studies: Rigorous in vivo studies in relevant animal models are required to establish the therapeutic efficacy and safety profile of this compound before it can be considered for clinical development.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this intriguing natural compound for the benefit of patients.

References

- 1. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Notoginsenoside R2 reduces A β 25-35-induced neuronal apoptosis and inflammation via miR-27a/SOX8/ β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic interactions between 20(S)-ginsenoside Rh2 and the HIV protease inhibitor ritonavir in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic interactions between 20(S)-ginsenoside Rh2 and the HIV protease inhibitor ritonavir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Notoginsenoside R1 to 20(R)-Notoginsenoside R2

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biotransformation of Notoginsenoside R1 into its more bioactive derivative, 20(R)-Notoginsenoside R2. This conversion is significant as minor saponins like Notoginsenoside R2 often exhibit enhanced physiological activities compared to their precursor major saponins[1].

Introduction to the Biotransformation

Notoginsenoside R1 is a major dammarane-type saponin found in Panax notoginseng[2][3][4]. Its biotransformation into minor saponins is a key area of research to enhance its therapeutic potential. The conversion to 20(S/R)-Notoginsenoside R2 involves the specific hydrolysis of the glucose moiety at the C-20 position of the aglycone structure[1]. This process can be effectively achieved using microbial fermentation, which offers a mild and specific alternative to chemical methods[5].

The resulting product, a mixture of 20(S) and 20(R) epimers of Notoginsenoside R2, has demonstrated significantly improved anti-tumor activity, notably by inhibiting cancer cell proliferation and promoting apoptosis[1][6][7].

Biotransformation Pathway

The core of this biotransformation is the enzymatic hydrolysis of a glycosidic bond. The chemical structures of the substrate and product are well-defined, with Notoginsenoside R1 featuring a β-D-glucopyranoside at the C-20 position, which is cleaved to yield Notoginsenoside R2[1][8].

References

- 1. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cordyceps sinensis-mediated biotransformation of notoginsenoside R1 into 25-OH-20(S/R)-R2 with elevated cardioprotective effect against DOX-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Efficient Biotransformation of Notoginsenoside R1 into Ginsenoside Rg1 by Dictyoglomus thermophilum β-xylosidase Xln-DT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Notoginsenoside R1 | C47H80O18 | CID 441934 - PubChem [pubchem.ncbi.nlm.nih.gov]

20(R)-Notoginsenoside R2 CAS number and molecular weight

An In-Depth Technical Guide to 20(R)-Notoginsenoside R2

This guide provides a comprehensive overview of this compound, a naturally occurring saponin isolated from Panax notoginseng.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacological activities, and associated experimental protocols.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 948046-15-9 | [2][3][4][5][6] |

| Molecular Weight | 770.99 g/mol | [6][7] |

| Molecular Formula | C41H70O13 | [6][7][8] |

Pharmacological Activities and Signaling Pathways

This compound has been the subject of research for its potential therapeutic applications, notably in cancer, neurodegenerative diseases, and diabetic complications.

Anti-Cancer Activity

Studies have shown that a mixture of 20(S/R)-Notoginsenoside R2 can inhibit the proliferation of H22 hepatoma cells and induce apoptosis. The mechanism underlying this anti-cancer effect involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[7] The half-maximal inhibitory concentration (IC50) for H22 cell viability was found to be 65.91 µg/mL.[5]

Signaling Pathway: PI3K/AKT/mTOR Inhibition in Cancer Cells

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis.

Neuroprotective Effects

Notoginsenoside R2 has demonstrated neuroprotective properties in models of Alzheimer's disease by mitigating neuronal apoptosis and inflammation. This effect is mediated through the regulation of the miR-27a/SOX8/β-catenin signaling axis.[2][8] Notoginsenoside R2 downregulates miR-27a, which in turn increases the expression of its target, SOX8. Elevated SOX8 levels lead to the upregulation of β-catenin, thereby suppressing apoptosis and neuroinflammation.[2][8]

Signaling Pathway: Neuroprotection via miR-27a/SOX8/β-catenin Axis

References

- 1. doaj.org [doaj.org]

- 2. Notoginsenoside R2 reduces A β 25-35-induced neuronal apoptosis and inflammation via miR-27a/SOX8/ β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 20(R)-Notoginsenoside R2: An In-Depth Technical Review of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2, a rare saponin isolated from Panax notoginseng, is emerging as a compound of significant interest in the scientific and medical communities.[1] This technical guide synthesizes the current body of in vitro and in vivo research, offering a comprehensive overview of its mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate its effects. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

In Vitro Studies: Elucidating Cellular and Molecular Mechanisms

In vitro research has been instrumental in defining the direct effects of this compound on cellular processes, particularly in the contexts of cancer, neuroprotection, and angiogenesis.

Anti-Cancer Effects

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of Notoginsenoside R2 isomers. In a study utilizing H22 hepatoma cells, a mixture of 20(S/R)-Notoginsenoside R2 demonstrated a potent dose-dependent inhibition of cell proliferation.[2] The half-maximal inhibitory concentration (IC50) was determined to be 65.91 µg/mL, a significant improvement over its precursor, Notoginsenoside R1 (IC50 of 121.50 µg/mL).[2] Furthermore, treatment with 20(S/R)-Notoginsenoside R2 led to a substantial increase in apoptosis rates in H22 cells.[2]

Table 1: In Vitro Anti-Cancer Activity of 20(S/R)-Notoginsenoside R2

| Cell Line | Parameter | Concentration | Result | Reference |

| H22 Hepatoma | IC50 | 65.91 µg/mL | - | [2] |

| H22 Hepatoma | Apoptosis Rate | 50 µg/mL | 25.03 ± 1.31% | [2] |

| H22 Hepatoma | Apoptosis Rate | 100 µg/mL | 60.10 ± 1.48% | [2] |

| 95D (NSCLC) | Colony Number | 200 µg/mL | 1.67 ± 2.08 | [3] |

| NCI-H460 (NSCLC) | Colony Number | 200 µg/mL | 1.33 ± 0.19 | [3] |

| NCI-H460 (NSCLC) | Inhibition Rate (72h) | 200 µg/mL | 45.18% ± 0.38% | [3] |

The primary mechanism underlying these anti-cancer effects has been identified as the blockade of the PI3K/AKT/mTOR signaling pathway.[2] Treatment with 20(S/R)-Notoginsenoside R2 resulted in a significant reduction in the phosphorylation of PI3K, AKT, and mTOR proteins in H22 cells.[2]

-

Cell Seeding: H22 hepatoma cells are seeded into 96-well plates at a specified density.

-

Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of 20(S/R)-Notoginsenoside R2 or Notoginsenoside R1. A control group receives medium without the compound.

-

Incubation: The plates are incubated for 24 hours.

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for an additional period to allow for the colorimetric reaction to develop.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader. The inhibition rate is calculated based on the difference in absorbance between treated and control wells.[2]

-

Cell Culture and Treatment: H22 cells are cultured on coverslips in a 24-well plate and treated with different concentrations of 20(S/R)-Notoginsenoside R2 for 24 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a solution containing Triton X-100.

-

TUNEL Staining: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Counterstaining: The cell nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides and observed under a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is determined.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

An In-Depth Technical Guide to 20(R)-Notoginsenoside R2: A Bioactive Compound from Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2, a rare dammarane-type saponin, is a key bioactive constituent isolated from the traditional Chinese medicine Panax notoginseng (Sanqi).[1] For centuries, Panax notoginseng has been utilized for its therapeutic properties, particularly in promoting blood circulation and hemostasis.[2] Modern pharmacological research has unveiled a broader spectrum of activities for its individual components. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental data to support further research and drug development endeavors.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant promise in several therapeutic areas, primarily attributed to its neuroprotective, anti-inflammatory, and anti-cancer properties.

Neuroprotection and Anti-inflammatory Effects

In the context of neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to alleviate neuronal apoptosis and inflammation.[3][4] One of the key mechanisms involves the modulation of the miR-27a/SOX8/β-catenin signaling pathway .[3][4] this compound downregulates the expression of microRNA-27a (miR-27a), which in turn relieves the inhibition of its target, the SRY-Box Transcription Factor 8 (SOX8). Increased SOX8 expression subsequently upregulates β-catenin, a crucial protein in cell survival and anti-inflammatory responses.[3][4] This cascade ultimately suppresses neuronal apoptosis and neuroinflammation.[3]

Another pathway implicated in the neuroprotective effects of this compound involves the activation of p90 ribosomal S6 kinase (p90RSK) and nuclear factor erythroid 2-related factor 2 (Nrf2) through the MEK1/2-ERK1/2 signaling cascade. This activation helps to protect neuronal cells from oxidative stress-induced apoptosis.

Anti-Cancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects in cancer cells. Studies on H22 hepatoma cells have shown that it can inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR signaling pathway .[5] Specifically, this compound treatment leads to a significant reduction in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby inhibiting downstream signaling that promotes cancer cell survival and growth.[5]

Quantitative Data

The following table summarizes the available quantitative data on the bioactivity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | H22 Hepatoma Cells | 65.91 µg/mL | [5] |

Note: Further quantitative data, including pharmacokinetic parameters such as Cmax, Tmax, and AUC, for the specific 20(R) isomer are still under investigation and not yet fully available in the public domain. Existing studies often report on total Panax notoginseng saponins or other ginsenoside isomers.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are generalized protocols for assays commonly used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., H22 hepatoma cells) in a 96-well plate at a desired density and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL)

-

Cell Preparation: Culture and treat cells with this compound as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C in a humidified atmosphere.

-

Staining: Counterstain the cell nuclei with a suitable dye (e.g., DAPI).

-

Imaging: Visualize and quantify the apoptotic cells (displaying green fluorescence) using a fluorescence microscope.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-mTOR, β-catenin, SOX8, cleaved caspase-3, COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Caption: miR-27a/SOX8/β-catenin Signaling Pathway Modulation by this compound.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of neuroprotection and oncology. Its ability to modulate key signaling pathways provides a solid foundation for its further development as a therapeutic agent. However, to fully realize its clinical potential, several areas require further investigation. Comprehensive pharmacokinetic and toxicological studies are essential to establish its safety and dosing profiles. Furthermore, the elucidation of its precise molecular targets and the exploration of its efficacy in a wider range of disease models will be critical for its translation from a traditional medicine component to a modern therapeutic. This technical guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding and therapeutic application of this potent natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

Safety and Toxicity Profile of 20(R)-Notoginsenoside R2: A Technical Guide

Disclaimer: This document summarizes the currently available scientific literature regarding the safety and toxicity of 20(R)-Notoginsenoside R2. It is intended for researchers, scientists, and drug development professionals. A significant portion of the available data does not differentiate between the 20(R) and 20(S) epimers of Notoginsenoside R2, referring to it as "Notoginsenoside R2" (NGR2) or a mixture of both. Furthermore, formal, standardized toxicological studies determining key metrics such as LD50, and assessing genotoxicity, carcinogenicity, and reproductive toxicity for this compound are largely absent from the public domain. The information presented herein should be interpreted with these limitations in mind.

Executive Summary

This compound is a naturally occurring saponin found in Panax notoginseng. While it is investigated for various therapeutic properties, a comprehensive and standardized safety and toxicity profile is not well-established in publicly accessible scientific literature. Safety Data Sheets (SDS) for this compound consistently report no available data for key toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[1][2].

Some preclinical studies on Notoginsenoside R2 (epimer not always specified) provide preliminary insights. An in vivo study in rats indicated that repeated intragastric administration of Notoginsenoside R2 can induce colonic microvascular injuries[3]. Conversely, a study in a diabetic mouse model suggested no hepatotoxicity at therapeutic doses. The lack of comprehensive, standardized toxicological data necessitates a cautious approach in any potential therapeutic application and underscores the need for further rigorous safety evaluation.

Quantitative Toxicity Data

Due to the limited availability of specific toxicity studies on this compound, a comprehensive quantitative data summary is not possible. The following table highlights the lack of data for key toxicological parameters and includes observations from a study on a mixture of Notoginsenoside R2 epimers.

Table 1: Summary of Available Toxicological Data for Notoginsenoside R2

| Parameter | Test System | Route of Administration | Dosage/Concentration | Results | Reference |

| Acute Oral Toxicity (LD50) | Data not available | Oral | Not applicable | No data available | [1][2] |

| Acute Dermal Toxicity | Data not available | Dermal | Not applicable | No data available | [1][2] |

| Acute Inhalation Toxicity | Data not available | Inhalation | Not applicable | No data available | [1][2] |

| Skin Corrosion/Irritation | Data not available | Not applicable | Not applicable | No data available | [1][2] |

| Serious Eye Damage/Irritation | Data not available | Not applicable | Not applicable | No data available | [1][2] |

| Germ Cell Mutagenicity | Data not available | Not applicable | Not applicable | No data available | [1][2] |

| Carcinogenicity | Data not available | Not applicable | Not applicable | No data available | [1][2] |

| Reproductive Toxicity | Data not available | Not applicable | Not applicable | No data available | [1][2] |

| Sub-chronic Toxicity | Sprague-Dawley Rats | Intragastric | 5.0, 10.0, and 20.0 µM for 7 days | Induced inflammatory injuries in the colonic mucosa and microvessels. Increased mucosal and vascular permeability. | [3] |

| Hepatotoxicity Assessment | db/db mice | Oral | 20 and 40 mg/kg/day for 8 weeks | No apparent liver toxicity as indicated by normal ALT and AST levels. | [4] |

Experimental Protocols

In Vivo Study of Colonic Microvascular Injuries Induced by Notoginsenoside R2

This section details the methodology from the study that observed adverse effects of Notoginsenoside R2 on the colonic microvasculature in rats[3].

-

Test System: Sprague-Dawley (SD) rats.

-

Test Substance: Notoginsenoside R2 (NGR2).

-

Administration: Intragastric administration for 7 consecutive days.

-

Dose Groups:

-

Control group: Normal Saline (NS).

-

Low-dose group: 5.0 µM NGR2.

-

Medium-dose group: 10.0 µM NGR2.

-

High-dose group: 20.0 µM NGR2.

-

-

Evaluations:

-

Histopathology: Colonic tissues were examined under an inverted microscope to observe and evaluate colonic histopathology and microvessel density (MVD).

-

Mucosal and Vascular Permeability: Colonic mucosal permeability (MP) was evaluated by measuring the transmittance of FD-4, and vascular permeability (VP) was assessed by measuring the vascular leakage of Evans blue.

-

Serum Biomarkers: Serum levels of IL-2, TNF-ɑ, IL-4, IL-10, VEGFA165, and VEGFA121 were detected using ELISA.

-

The following diagram illustrates the experimental workflow of this study.

Signaling Pathways and Mechanisms of Toxicity

While comprehensive toxicological mechanisms for this compound are not elucidated, some studies on Notoginsenoside R2 (epimer unspecified) have implicated its interaction with specific signaling pathways. These interactions may be relevant to both its therapeutic effects and potential toxicities.

Rap1GAP/PI3K/Akt Signaling Pathway